4-Bromo-1-propyl-1H-pyrazole
Overview
Description
4-Bromo-1-propyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H9BrN2 and its molecular weight is 189.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structure and Tautomerism :
- 4-Bromo substituted 1H-pyrazoles, including 4-Bromo-1-propyl-1H-pyrazole, exhibit specific tautomerism in solid states and solutions, as studied through spectroscopy and X-ray crystallography. These findings are crucial for understanding the compound's chemical behavior (Trofimenko et al., 2007).
Synthesis Methods :
- Research has developed methods for synthesizing various derivatives of 4-Bromo-1H-pyrazoles, including this compound, via the Suzuki-Miyaura cross-coupling reaction. This method allows for the synthesis of derivatives with functional groups like hydroxyl, nitro, and amino groups (Ichikawa et al., 2010).
Chemical Properties :
- The preparation and detailed spectroscopic data (e.g., NMR, IR, MS) of derivatives like 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole provide insights into the chemical properties and potential applications of these compounds (Kleizienė et al., 2009).
Potential Pharmaceutical Applications :
- Some studies have investigated the potential pharmaceutical applications of this compound derivatives. For example, certain derivatives have shown notable analgesic, hypotensive, bradycardiac, anti-inflammatory activities, and antimicrobial properties in preclinical models (Bondavalli et al., 1988).
Catalytic Applications :
- The compound has been used in the synthesis of palladium(II) complexes, which have shown potential as catalysts in Suzuki-Miyaura coupling reactions, and as precursors for the synthesis of nano-particles like Pd4Se and PdSe (Sharma et al., 2013).
Antibacterial and Antifungal Activities :
- Research has also focused on synthesizing derivatives of this compound with antibacterial and antifungal activities. This includes studies on their efficacy against various microorganisms compared to standard antibiotics (Pundeer et al., 2013).
Antiproliferative Agents :
- Derivatives of this compound have been synthesized and evaluated as potential antiproliferative agents, particularly in the context of cancer cell lines. These studies provide insights into the potential therapeutic applications of these compounds (Ananda et al., 2017).
Directed Lithiation :
- The directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole, a derivative, provides a convenient approach to vicinally disubstituted pyrazoles, highlighting the versatility of this compound in synthetic chemistry (Heinisch et al., 1990).
Safety and Hazards
Future Directions
Pyrazole-containing compounds, including “4-Bromo-1-propyl-1H-pyrazole”, represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Mechanism of Action
Target of Action
Pyrazole derivatives are known to have a broad range of chemical and biological properties and are used as important synthons in the development of new drugs .
Mode of Action
It’s known that pyrazole derivatives can inhibit oxidative phosphorylation and atp exchange reactions . They can also affect energy-dependent and independent calcium uptake .
Biochemical Pathways
It’s known that pyrazole derivatives can interact with various biochemical pathways due to their broad range of chemical and biological properties .
Result of Action
It’s known that pyrazole derivatives can have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely depending on the specific structure of the pyrazole derivative .
Cellular Effects
Some pyrazole derivatives have been reported to inhibit oxidative phosphorylation and energy-dependent calcium uptake .
Molecular Mechanism
Pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity and impact on the biological activities .
Metabolic Pathways
Pyrazoles can participate in various reactions, including radical addition followed by intramolecular cyclization .
Properties
IUPAC Name |
4-bromo-1-propylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-2-3-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMASWNKUPTGAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618921 | |
Record name | 4-Bromo-1-propyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141302-33-2 | |
Record name | 4-Bromo-1-propyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.